Product packaging for DS-3078a(Cat. No.:)

DS-3078a

Cat. No.: B1574318
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

DS-3078a is an oral dual TORC1/2 kinase inhibitor investigated for its potential in anticancer therapeutics . Unlike first-generation allosteric mTOR inhibitors (rapalogs) that only target TORC1, this compound is designed to simultaneously inhibit both mammalian target of rapamycin complex 1 (mTORC1) and complex 2 (mTORC2) . This dual inhibition is a key research value, as targeting TORC2 may help overcome resistance mechanisms associated with TORC1 inhibition alone, such as feedback loops that lead to AKT phosphorylation . By blocking both complexes, this compound may provide more comprehensive suppression of the PI3K-AKT-mTOR pathway, which is frequently dysregulated in cancer . The compound has progressed to human clinical evaluation. A Phase 1, open-label, multiple ascending dose study was conducted to assess the safety, tolerability, and preliminary activity of this compound in subjects with advanced solid tumors or lymphomas who had no further standard treatment options . This research was sponsored by Daiichi Sankyo Development Limited . Inhibitors targeting the PI3K-AKT-mTOR pathway, including dual TORC1/2 inhibitors, are associated with mechanism-based toxicities such as hyperglycemia, which requires careful management in a research setting . This compound is for research use only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C21H21F3O4

Appearance

Solid powder

Synonyms

DS3078a;  DS 3078a;  DS-3078a; NONE

Origin of Product

United States

Comparison with Similar Compounds

Target Specificity and Mechanism

All compounds inhibit mTOR kinase activity by competing with ATP at the catalytic site. However, differences in off-target effects and feedback signaling have been observed:

  • DS-3078a: Induces phosphorylation of Akt at T308 in A498 renal carcinoma cells, suggesting disruption of mTORC1-mediated negative feedback without inhibiting PI3K signaling at higher doses .

Preclinical Efficacy

  • This compound: Achieved >50% tumor growth inhibition in 75% of xenograft models (9/12) at half MTD.
  • AZD8055 and OSI-027: Demonstrated stronger pro-apoptotic effects in AN3 CA endometrial carcinoma cells, with higher sub-G1 population induction compared to this compound .

Pharmacodynamic Profiles

  • This compound : Sustained mTORC1/2 pathway inhibition for 24 hours post-dose in mouse models, outperforming AZD8055 and the PI3K/mTOR dual inhibitor DS-7423 .

Resistance and Limitations

All mTORC1/2 inhibitors face challenges with acquired resistance, often linked to PI3K/AKT pathway reactivation. This compound’s sustained mTOR inhibition may delay resistance, though its cytostatic nature (vs. apoptotic) could limit efficacy in aggressive tumors .

3. Discussion and Implications this compound distinguishes itself through prolonged mTORC1/2 inhibition and a unique feedback modulation profile (Akt T308 phosphorylation). While its cytostatic activity may reduce toxicity, this could also limit tumor regression in clinical settings. In contrast, AZD2014’s lower hyperglycemia risk and OSI-027’s apoptotic potency highlight trade-offs between safety and efficacy. Future studies should explore combination therapies to leverage this compound’s sustained target inhibition while mitigating resistance mechanisms.

Preparation Methods

Chemical Characterization and Purification

  • The synthesized intermediates and final compounds are characterized using:

    • Nuclear Magnetic Resonance (NMR) spectroscopy

    • High-Resolution Mass Spectrometry (HRMS)

    • Infrared (IR) spectroscopy

    • X-ray crystallography for select compounds to confirm molecular structure and stereochemistry.

  • Purification typically involves chromatographic techniques, such as column chromatography, to isolate the desired product with high purity.

Additional Preparation Considerations

  • The patent literature suggests that DS-3078a and related compounds may be prepared as salts or formulated for oral administration, requiring further steps such as salt formation, crystallization, and formulation development to ensure bioavailability and stability.

  • Stability and storage conditions are critical, especially for compounds with sensitive heterocyclic structures. Common practice involves storage at controlled temperatures (e.g., 4°C) and protection from moisture and light.

Summary Table of Preparation Methods for this compound and Related Compounds

Preparation Aspect Description Reference
Core Scaffold Synthesis Pyrazolo-fused phenanthroline via Hantzsch-type or hydrazine-mediated cyclization
Key Reactions Knoevenagel condensation + Michael addition with L-proline catalyst
Characterization Techniques NMR, HRMS, IR, and X-ray crystallography
Yield Up to 59% for final cyclized products
Purification Chromatography
Formulation and Storage Salt formation, oral formulation, storage at 4°C under inert conditions
Clinical Grade Preparation Developed under GMP conditions for clinical trials, focusing on purity and safety

Q & A

Q. What is the mechanism of action of DS-3078a in inhibiting mTOR signaling pathways?

this compound is a selective small-molecule inhibitor targeting the catalytic site of mTOR, effectively blocking both mTORC1 and mTORC2 complexes. Methodologically, its activity can be validated via in vitro kinase inhibition assays (IC50 ~single-digit nM) and downstream phosphorylation analysis (e.g., phospho-Akt(T308) suppression). Researchers should prioritize immunoblotting to confirm pathway inhibition in cell lines like A498 renal carcinoma, where this compound disrupts feedback loops without PI3K inhibition .

Q. Which experimental models are most suitable for assessing this compound's antitumor efficacy?

Standard in vitro models include 230-cell line panel assays to evaluate growth inhibition (GI50 <500 nM in >200 lines) and apoptosis (caspase activation in 36 lines). For in vivo studies, xenograft models (e.g., AN3 CA endometrial carcinoma) are recommended, with tumor growth inhibition (TGI) metrics calculated at half-maximal tolerated dose (MTD). Ensure dosing schedules align with pharmacokinetic profiles to sustain mTORC1/2 suppression for 24 hours .

Q. What are the critical pharmacokinetic parameters for preclinical dosing of this compound?

Key parameters include plasma half-life, bioavailability, and MTD determination. Use pharmacokinetic/pharmacodynamic (PK/PD) modeling to correlate drug exposure with downstream biomarker suppression (e.g., phospho-S6K1 for mTORC1, phospho-Akt(S473) for mTORC2). Compare time-dependent inhibition patterns against AZD8055 and DS-7423 to optimize dosing intervals .

Advanced Research Questions

Q. How can researchers distinguish cytostatic vs. cytotoxic effects of this compound in experimental designs?

Employ flow cytometry to quantify sub-G1 populations (apoptosis) versus cell cycle arrest (G0/G1 phase). For example, this compound shows weaker sub-G1 induction in AN3 CA cells compared to AZD8055, suggesting predominant cytostatic activity. Combine growth inhibition assays with caspase-3/7 activation assays to differentiate mechanisms .

Q. What methodologies resolve contradictions in feedback loop data between this compound and other mTOR inhibitors?

this compound uniquely increases phospho-Akt(T308) in A498 cells, unlike AZD8055 or OSI-027. To investigate this, use isoform-specific Akt phosphorylation assays and compare inhibitor selectivity profiles via kinome-wide screening. Pair this with RNA sequencing to identify compensatory pathways activated post-treatment .

Q. How should hyperglycemia be monitored in this compound clinical trials, and what mitigative strategies are methodologically valid?

Hyperglycemia incidence (17% all-grade) requires proactive monitoring via fasting blood glucose (FBG) and HbA1c levels. In preclinical models, pair this compound with metformin or AMPK activators to counteract mTOR-driven insulin resistance. Use longitudinal mixed-effects models to analyze glycemic variability across dosing schedules .

Q. What statistical frameworks are optimal for interpreting tumor growth inhibition in xenograft studies?

Apply linear mixed models (LMMs) to account for inter-mouse variability, with tumor volume as a repeated measure. Use %TGI calculations [(1 – (ΔT/ΔC)) × 100] and compare against historical controls (e.g., 9/12 models showing >50% TGI). Incorporate bootstrap resampling to assess confidence intervals for small sample sizes .

Methodological Considerations Table

Research ObjectiveKey MethodologyReferences
mTOR pathway inhibitionPhospho-specific Western blotting (Akt, S6K1), IC50 determination via kinase assays
Cytostatic vs. cytotoxic profilingFlow cytometry (sub-G1, cell cycle), caspase-3/7 luminescence assays
Hyperglycemia managementFBG/HbA1c monitoring, co-administration with metformin in murine models
Data reproducibilityPre-registration of experimental protocols, adherence to ARRIVE guidelines for in vivo studies

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.